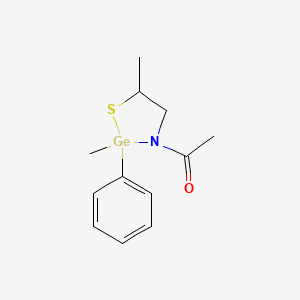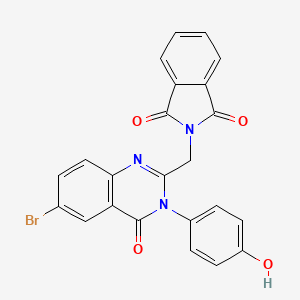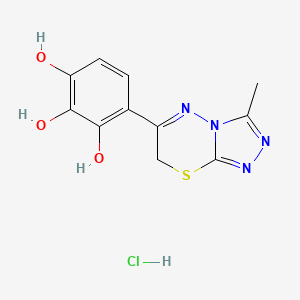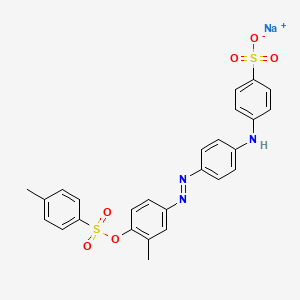![molecular formula C4H7O4P B12697370 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide CAS No. 873-13-2](/img/structure/B12697370.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is a chemical compound with the molecular formula C5H9O5P. It is known for its unique bicyclic structure, which includes a phosphorus atom integrated into a three-oxygen ring system. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines.
Scientific Research Applications
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent rearrangement or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is unique due to its specific bicyclic structure and the presence of a phosphorus atom within the ring system. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various applications compared to its analogs.
Properties
CAS No. |
873-13-2 |
|---|---|
Molecular Formula |
C4H7O4P |
Molecular Weight |
150.07 g/mol |
IUPAC Name |
2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C4H7O4P/c5-9-6-1-4(2-7-9)3-8-9/h4H,1-3H2 |
InChI Key |
MLIYOOYCSWYUQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COP(=O)(O1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



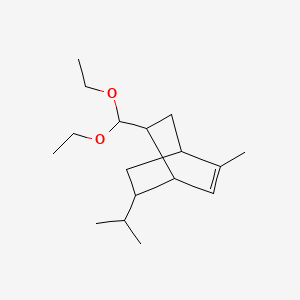
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)

